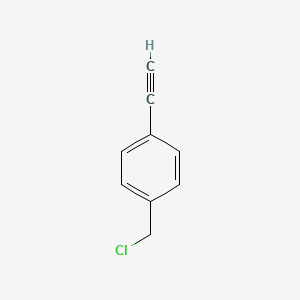

1-(Chloromethyl)-4-ethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIGNFNSALGEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604292 | |

| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-98-6 | |

| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Architectural Significance of Bifunctional Benzene Derivatives in Synthesis

Bifunctional benzene (B151609) derivatives are a class of organic compounds that possess two distinct reactive sites on a central benzene ring. compoundchem.comrroij.com This arrangement is of paramount importance in organic synthesis as it allows for the construction of intricate molecular frameworks through controlled, stepwise reactions. The benzene core provides a rigid scaffold, while the two functional groups offer handles for diverse chemical transformations. compoundchem.com This dual reactivity enables the synthesis of a wide array of molecules, from pharmaceuticals to advanced materials, by systematically building upon the benzene template. ontosight.airroij.com

The strategic placement of these functional groups, often in a para- or meta-position, influences the molecule's reactivity and the spatial arrangement of the final product. This control over molecular geometry is crucial in fields like drug design, where the three-dimensional shape of a molecule dictates its biological activity.

Reaction Pathways and Mechanistic Studies of 1 Chloromethyl 4 Ethynylbenzene

Reactivity at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. This structural feature confers significant reactivity towards nucleophilic substitution reactions. The proximity of the benzene ring allows for the stabilization of reaction intermediates, which facilitates the displacement of the chloride ion.

Nucleophilic Substitution Processes

Benzylic halides are susceptible to both S(_N)1 and S(_N)2 reaction mechanisms. spcmc.ac.inucalgary.ca For a primary benzylic halide such as 1-(chloromethyl)-4-ethynylbenzene, the S(_N)2 mechanism is generally favored, particularly with strong nucleophiles and in polar aprotic solvents. youtube.com This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride leaving group.

However, under conditions that favor carbocation formation, such as in the presence of a polar protic solvent and a weaker nucleophile, an S(_N)1 pathway can also be operative. youtube.com The formation of a primary benzylic carbocation is significantly stabilized by resonance, where the positive charge is delocalized into the adjacent benzene ring. This resonance stabilization makes the S(_N)1 pathway more accessible than for simple primary alkyl halides.

The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatom nucleophiles. These reactions are fundamental in the synthesis of a wide array of derivatives.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the chloride to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 1-(methoxymethyl)-4-ethynylbenzene.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines can be used to synthesize the corresponding benzylamines. These reactions are crucial for the introduction of nitrogen-containing functional groups.

Sulfur Nucleophiles: Thiols and thiolate anions, which are generally excellent nucleophiles, react efficiently to form thioethers. researchgate.net For example, the reaction with sodium thiophenoxide would produce 1-(phenylthiomethyl)-4-ethynylbenzene.

Below is a table illustrating typical nucleophilic substitution reactions that the chloromethyl moiety is expected to undergo.

| Nucleophile | Reagent Example | Solvent | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | (4-Ethynylphenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methanol | 1-(Methoxymethyl)-4-ethynylbenzene |

| Amine | Ammonia (NH₃) | Ethanol | (4-Ethynylphenyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Dimethylformamide (DMF) | 1-(Phenylthiomethyl)-4-ethynylbenzene |

Reactivity at the Ethynyl (B1212043) Moiety

The terminal alkyne (ethynyl group, -C≡CH) is characterized by its electron-rich triple bond, making it susceptible to electrophilic addition reactions. libretexts.org The π-bonds of the alkyne act as a nucleophile, attacking electrophilic species.

Electrophilic Addition Reactions

Electrophilic addition to alkynes can proceed in a stepwise manner, often involving a vinyl cation intermediate. chemistrysteps.com The addition of one equivalent of an electrophilic reagent leads to the formation of a substituted alkene, while the addition of a second equivalent can result in a saturated derivative. wikipedia.org

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) typically results in the addition of two halogen atoms across the triple bond. libretexts.org The reaction can be controlled to give either the trans-dihaloalkene with one equivalent of the halogen or a tetrahaloalkane with two equivalents. The initial attack of a bromine molecule on the alkyne leads to the formation of a bromonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the terminal alkyne is expected to follow Markovnikov's rule. masterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom of the triple bond that already bears a hydrogen atom (the terminal carbon), while the halide will add to the more substituted carbon (the one attached to the benzene ring). This regioselectivity is due to the formation of the more stable vinyl carbocation intermediate, which is stabilized by resonance with the phenyl ring. The addition of a second equivalent of HX would lead to a geminal dihalide, where both halogen atoms are attached to the same carbon. wikipedia.org

Besides halogenation and hydrohalogenation, the ethynyl group can undergo other important electrophilic additions. One of the most significant is hydration. In the presence of a strong acid and a mercury(II) salt catalyst, water can add across the triple bond. Following Markovnikov's rule, this initially forms an enol, which is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, this reaction would be expected to yield a methyl ketone, specifically 1-(4-(chloromethyl)phenyl)ethan-1-one.

The following table summarizes the expected outcomes of electrophilic addition reactions at the ethynyl moiety.

| Reagent | Molar Equivalents | Catalyst | Expected Product | Regioselectivity |

| Bromine (Br₂) | 1 | CCl₄ | 1-(1,2-Dibromoethenyl)-4-(chloromethyl)benzene | Anti-addition |

| Bromine (Br₂) | 2 | CCl₄ | 1-(1,1,2,2-Tetrabromoethyl)-4-(chloromethyl)benzene | N/A |

| Hydrogen Bromide (HBr) | 1 | None | 1-(1-Bromoethenyl)-4-(chloromethyl)benzene | Markovnikov |

| Hydrogen Bromide (HBr) | 2 | None | 1-(1,1-Dibromoethyl)-4-(chloromethyl)benzene | Markovnikov |

| Water (H₂O) | 1 | H₂SO₄, HgSO₄ | 1-(4-(Chloromethyl)phenyl)ethan-1-one | Markovnikov |

Oxidative Transformations and Product Derivatization

The terminal alkyne functionality of this compound is a versatile handle for various transformations, including oxidative coupling reactions. While direct oxidation of the ethynyl group can lead to a range of products, a synthetically valuable transformation is the oxidative self-coupling, commonly known as the Glaser or Eglinton coupling. This reaction, typically catalyzed by copper salts in the presence of an oxidant and a base, leads to the formation of a symmetrical 1,3-diyne. For this compound, this would result in the formation of 1,4-bis(4-(chloromethyl)phenyl)buta-1,3-diyne. This product itself is a bifunctional molecule that can be used in further derivatization, for instance, in the synthesis of polymers or macrocycles.

Another significant pathway for the derivatization of the alkyne is through the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. While not an oxidative transformation of the alkyne itself, the products of the Sonogashira coupling can undergo subsequent oxidative reactions. For example, coupling this compound with an appropriate aryl halide can yield a diarylacetylene derivative. The internal alkyne in this product can then be subjected to oxidation, potentially leading to the formation of α-diketones or other oxygenated compounds, depending on the reaction conditions.

The derivatization of these coupled products opens up a wide array of chemical space. The resulting molecules, possessing both the chloromethyl group and a modified π-system, are valuable intermediates in materials science and medicinal chemistry. The chloromethyl group can be converted to other functionalities such as azides, ethers, or esters, providing further opportunities for diversification.

| Reaction Type | Catalyst/Reagents | Product from this compound | Potential Derivatization |

| Oxidative Self-Coupling (Glaser) | Cu(I) or Cu(II) salt, Base, Oxidant (e.g., O2) | 1,4-Bis(4-(chloromethyl)phenyl)buta-1,3-diyne | Polymerization, Macrocyclization |

| Sonogashira Cross-Coupling | Pd catalyst, Cu(I) co-catalyst, Base | 1-(Chloromethyl)-4-((aryl/vinyl)ethynyl)benzene | Oxidation of internal alkyne, Functionalization of the chloromethyl group |

Cycloaddition Chemistry of the Terminal Alkyne

The ethynyl group of this compound serves as an excellent dipolarophile or dienophile in cycloaddition reactions, providing a powerful tool for the construction of five- and six-membered ring systems.

A prominent example is the 1,3-dipolar cycloaddition of azides to the terminal alkyne, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgsigmaaldrich.combeilstein-journals.orgnih.gov This reaction, often catalyzed by copper(I), proceeds with high efficiency and regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with an organic azide (B81097) (R-N₃) would thus produce a 1-(4-(chloromethyl)benzyl)-4-aryl-1H-1,2,3-triazole. The resulting triazole ring is a stable aromatic heterocycle found in many biologically active compounds and functional materials.

Alkynes can also participate as dienophiles in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. quimicaorganica.org When reacting with a conjugated diene, this compound would form a 1,4-cyclohexadiene (B1204751) derivative. The reactivity in Diels-Alder reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile; however, aryl alkynes can still participate in these reactions, particularly with reactive dienes or under thermal or Lewis acid-catalyzed conditions. researchgate.netfigshare.comnih.gov The resulting bicyclic products can serve as complex building blocks in organic synthesis.

| Cycloaddition Type | Reactant | Product Core Structure | Key Features |

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | High efficiency, High regioselectivity (Click Chemistry) |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | 1,4-Cyclohexadiene | Forms six-membered rings, Stereospecific |

Computational and Theoretical Insights into Reaction Mechanisms

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms involving this compound. nih.govresearchgate.netresearchgate.netijrpc.comnih.govmdpi.comacs.org By modeling the potential energy surface of a reaction, the structures and energies of reactants, products, intermediates, and, crucially, transition states can be determined.

For the 1,3-dipolar cycloaddition of an azide to the ethynyl group of this compound, DFT calculations can predict the regioselectivity of the reaction by comparing the activation energies of the transition states leading to the 1,4- and 1,5-disubstituted triazole isomers. nih.govresearchgate.netmdpi.com These calculations typically show that the transition state leading to the 1,4-isomer is lower in energy, in agreement with experimental observations for copper-catalyzed click chemistry.

Similarly, for the Sonogashira coupling, DFT can be used to investigate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.govacs.orgresearchgate.netacs.org Transition state analysis can help identify the rate-determining step of the reaction and understand the role of ligands on the palladium catalyst.

The following table presents hypothetical activation energies (ΔE‡) calculated by DFT for two competing pathways in a 1,3-dipolar cycloaddition, illustrating how such calculations can predict product distribution.

| Reaction Pathway | Transition State | Calculated ΔE‡ (kcal/mol) | Predicted Major Product |

| Formation of 1,4-isomer | TS-1,4 | 15.2 | Yes |

| Formation of 1,5-isomer | TS-1,5 | 19.8 | No |

Mechanistic Probes and Isotopic Labeling Studies

Experimental mechanistic studies often employ probes such as isotopic labeling to gain insight into reaction pathways. For reactions involving this compound, isotopic labeling can be used to track the fate of specific atoms and to determine kinetic isotope effects (KIEs). proquest.comacs.orgnih.govchem-station.comcdnsciencepub.comwikipedia.orgresearchgate.netrsc.orgacs.orgbeilstein-journals.org

To investigate the mechanism of nucleophilic substitution at the benzylic position, a secondary deuterium (B1214612) kinetic isotope effect (kH/kD) can be measured. This is achieved by comparing the reaction rate of this compound with its deuterated analogue, 1-(chlorodideuteriomethyl)-4-ethynylbenzene. A kH/kD value close to 1 would suggest an SN1-like mechanism with a carbocation intermediate, while a value significantly greater than 1 would be indicative of an SN2-like mechanism where the C-H(D) bond vibrational frequencies are altered in the transition state. acs.orgcdnsciencepub.comwikipedia.orgresearchgate.netrsc.org

For reactions involving the alkyne, such as the Sonogashira coupling, labeling the terminal alkyne with deuterium (1-(chloromethyl)-4-(ethynyl-d)-benzene) can provide information about the proton transfer step in the mechanism. proquest.comnih.govchem-station.comacs.orgbeilstein-journals.org The presence or absence of a KIE can help to determine if the deprotonation of the alkyne is the rate-determining step.

The following table shows hypothetical KIE data for a nucleophilic substitution reaction, demonstrating how these values can be used to infer the reaction mechanism.

| Isotopic Substitution | Measured kH/kD | Inferred Mechanism |

| α-deuteration of chloromethyl group | 1.15 | SN2-like |

| No deuteration | 1.00 (by definition) | - |

Applications of 1 Chloromethyl 4 Ethynylbenzene in Advanced Chemical Research

Catalytic Transformations Involving 1-(Chloromethyl)-4-ethynylbenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Other Metal-Catalyzed Coupling Reactions

Beyond the well-established Sonogashira coupling, the terminal alkyne and aryl halide functionalities (potentially formed from the chloromethyl group) of this compound and its derivatives can participate in a variety of other metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary application for this compound. libretexts.orgwikipedia.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is highly efficient for creating arylalkynes and conjugated enynes. libretexts.orgyoutube.com The reaction is tolerant of a wide array of functional groups and can be carried out under mild conditions, sometimes even in aqueous media. wikipedia.org The resulting products are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and natural products. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While direct examples involving the chloromethyl group of this compound as the halide component are not prevalent in the literature, the fundamental principle allows for the coupling of aryl halides with alkenes. wikipedia.org The reaction is stereospecific and tolerates a wide range of functional groups on the alkene partner. youtube.com

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. youtube.comnih.gov This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, the commercial availability of a vast number of boronic acids, and the low toxicity of the boron-containing byproducts. nih.govnih.gov While direct Suzuki coupling with the chloromethyl group is not typical, derivatives of this compound could be functionalized to participate in such reactions. For instance, conversion of the chloromethyl group to a halide or triflate would create a suitable electrophile.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp2-hybridized organohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org Similar to the Suzuki coupling, the chloromethyl group would require modification to an appropriate halide for this reaction to proceed.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne / Enyne | libretexts.orgwikipedia.org |

| Heck | Alkene + Unsaturated halide/triflate | Pd catalyst, Base | Substituted alkene | wikipedia.orgorganic-chemistry.org |

| Suzuki | Organoboron + Organohalide | Pd catalyst, Base | Biaryl / Vinylarene | youtube.comnih.gov |

| Stille | Organostannane + Organohalide | Pd catalyst | Biaryl / Vinylarene | organic-chemistry.orgwikipedia.org |

Organocatalysis and Metal-Free Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to metal-based catalysts. libretexts.orgsigmaaldrich.com These catalysts operate through a variety of activation modes, including the formation of iminium and enamine intermediates. sigmaaldrich.com

While the literature does not provide extensive examples of this compound in organocatalytic reactions, its functional groups present opportunities for such transformations. The electrophilic chloromethyl group could potentially react with nucleophilic intermediates generated in an organocatalytic cycle. Furthermore, the alkyne moiety could participate in metal-free cycloaddition reactions, which are a form of transformation that avoids transition metals. wikipedia.org For instance, the Huisgen 1,3-dipolar cycloaddition can proceed thermally without a catalyst, although it often requires elevated temperatures and may result in a mixture of regioisomers. wikipedia.orgnih.gov The development of organocatalytic methods for the selective functionalization of bifunctional molecules like this compound remains an area with potential for future research.

Development in Click Chemistry Methodologies

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The quintessential click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has found widespread use in drug discovery, materials science, and bioconjugation. nih.govnih.govsigmaaldrich.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The terminal alkyne of this compound is an ideal substrate for CuAAC reactions. This reaction joins the alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govitmedicalteam.pl The reaction is highly regioselective and proceeds under mild, often aqueous, conditions. nih.govitmedicalteam.pl The dual functionality of this compound allows for the synthesis of complex molecules where the chloromethyl group can be used for further modifications either before or after the click reaction.

This strategy has been employed in the synthesis of novel bioactive molecules and functional polymers. nih.govbiosynth.com For example, the chloromethyl group can be converted to an azide, which can then undergo an intramolecular or intermolecular CuAAC reaction. Alternatively, the chloromethyl group can be used to attach the ethynylbenzene moiety to a larger scaffold before the click reaction is performed. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in biological interactions. researchgate.netnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Ethynylbenzene Derivatives

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes a strained alkyne, typically a cyclooctyne, to react with an azide. wikipedia.orgchemrxiv.orgnih.gov The high ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. chemrxiv.orgnih.gov This makes SPAAC particularly valuable for in vivo bioconjugation. glenresearch.comglenresearch.com

This compound itself is not a strained alkyne and therefore does not directly participate in SPAAC. However, ethynylbenzene derivatives can be incorporated into strained ring systems. researchgate.net Synthetic strategies can be designed to construct strained macrocycles that include the ethynylbenzene unit. chemrxiv.org While direct conversion of this compound into a strained alkyne is not a commonly reported transformation, the principles of SPAAC allow for the design of novel strained alkynes featuring aryl moieties for applications in materials science and chemical biology. researchgate.netchemrxiv.org The reactivity of these strained alkynes can be further tuned by modifying the electronic properties of the aromatic ring. chemrxiv.org

Non-Catalytic Click Chemistry Strategies

While CuAAC is the most prominent click reaction, non-catalytic alternatives exist. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the parent reaction of CuAAC and proceeds without a metal catalyst. wikipedia.orgyoutube.com However, this reaction typically requires elevated temperatures and often yields a mixture of the 1,4- and 1,5-regioisomers of the triazole product, which can be difficult to separate. wikipedia.orgitmedicalteam.pl

Another strategy involves the use of electron-deficient alkynes, which can react with azides at room temperature in water without a catalyst. elsevierpure.com While this compound does not fall into this category, it can be chemically modified to enhance its reactivity in non-catalytic cycloadditions. The development of non-catalytic click reactions that offer high efficiency and regioselectivity under mild conditions remains an active area of research.

Synthesis of Triazole-Based Scaffolds

The formation of the triazole ring via the reaction of the ethynyl (B1212043) group of this compound is a powerful method for creating diverse molecular scaffolds. nih.gov The resulting 1,2,3-triazole is a robust, aromatic heterocycle that is often considered a bioisostere for amide bonds. researchgate.net This means it can mimic the spatial and electronic properties of an amide group while being metabolically more stable.

The versatility of the CuAAC reaction allows for the synthesis of a wide array of triazole-containing compounds from this compound. The chloromethyl handle can be used to introduce other functional groups or to link the molecule to a solid support for combinatorial synthesis. These triazole-based scaffolds have found applications in medicinal chemistry as potential anticancer, antibacterial, and antiviral agents. nih.govnih.gov In materials science, the triazole linkage can be used to create functional polymers and other advanced materials. biosynth.com

| Application Area | Description of Scaffold | Synthetic Method | Key Features of Triazole | Reference |

| Drug Discovery | Triazole-linked bioactive molecules | CuAAC | Bioisostere for amide bond, metabolically stable | nih.govresearchgate.netnih.gov |

| Polymer Synthesis | Functionalized polymers with triazole linkages | CuAAC | Robust and stable linker, allows for modular synthesis | biosynth.com |

| Bioconjugation | Labeling of biological molecules | CuAAC / SPAAC (with derivatives) | Bioorthogonal, high specificity | glenresearch.comglenresearch.commdpi.com |

| Materials Science | Creation of functional materials and surfaces | CuAAC | Stable linkage for building complex architectures | biosynth.com |

Future Perspectives and Emerging Research Avenues for 1 Chloromethyl 4 Ethynylbenzene

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 1-(chloromethyl)-4-ethynylbenzene into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the safety, efficiency, and scalability of its chemical transformations. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, particularly for reactions involving hazardous reagents or intermediates.

The chloromethyl group, a benzylic halide, can be a hazardous functional group, and its reactions are often exothermic. ije.irnj.gov Flow chemistry provides a safer environment for such reactions by utilizing small reactor volumes, which allows for better control of reaction temperature and pressure, minimizing the risk of thermal runaways. nih.govnih.gov For instance, the conversion of benzyl (B1604629) chloride to benzyl cyanide has been successfully demonstrated in a continuous flow system, highlighting the potential for similar safe and efficient transformations of this compound. google.com

Automated synthesis platforms, which combine robotics and computational control, can further streamline the synthesis of derivatives of this compound. These platforms enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and the automated synthesis of libraries of compounds for drug discovery and materials science applications. The bifunctional nature of this compound makes it an ideal candidate for such platforms, allowing for the systematic variation of substituents at both the chloromethyl and ethynyl (B1212043) positions.

Table 1: Comparison of Batch vs. Flow Chemistry for Reactions of this compound

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes and better control |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Scalability | Often challenging | More straightforward by extending reaction time |

| Reproducibility | Can be variable | High reproducibility due to precise control of parameters |

| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step automated synthesis |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the ethynyl group in this compound is central to its utility, particularly in cross-coupling reactions such as the Sonogashira coupling. researchgate.netwikipedia.org Future research will undoubtedly focus on the exploration of novel catalytic systems to enhance the selectivity and efficiency of these transformations.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, traditionally employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While highly effective, this system can suffer from drawbacks such as the formation of homocoupled alkyne byproducts due to the copper co-catalyst. Recent advancements have focused on the development of copper-free Sonogashira coupling reactions, which can provide cleaner reaction profiles and higher yields of the desired cross-coupled product. wikipedia.org

Furthermore, the development of novel ligands for the palladium catalyst can significantly impact the reaction's efficiency and substrate scope. The use of bulky, electron-rich phosphine (B1218219) ligands, for example, has been shown to improve the catalytic activity for the coupling of less reactive aryl chlorides. semanticscholar.org The application of such advanced catalytic systems to reactions involving this compound could enable more efficient and selective syntheses of a wide range of derivatives.

Table 2: Key Features of Advanced Catalytic Systems for Sonogashira Coupling

| Catalytic System | Key Features | Potential Advantages for this compound |

| Traditional Pd/Cu | Well-established, versatile | Broad applicability |

| Copper-Free Pd | Reduces alkyne homocoupling | Higher purity of products |

| Palladium Nanoparticles | Heterogeneous, recyclable | Simplified purification, sustainable |

| Advanced Ligands | Enhanced reactivity and selectivity | Broader substrate scope, milder reaction conditions |

Development of Advanced Spectroscopic and Analytical Techniques for In Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involving this compound can be achieved through the development and application of advanced spectroscopic and analytical techniques for in situ studies. Real-time monitoring of chemical reactions provides valuable insights that can be used to optimize reaction conditions, identify transient intermediates, and elucidate reaction pathways. aiche.org

Raman and infrared (IR) spectroscopy are powerful tools for in-situ reaction monitoring, as they can provide information about the vibrational modes of molecules. irdg.orgamericanpharmaceuticalreview.com For reactions of this compound, these techniques could be used to track the disappearance of the starting material by monitoring the characteristic vibrational bands of the C-Cl and C≡C-H bonds, and the appearance of the product by monitoring the formation of new vibrational bands. americanpharmaceuticalreview.com This real-time data can be used to determine reaction endpoints accurately, leading to improved yields and reduced waste. aiche.org

High-throughput kinetic studies can also be employed to rapidly screen a large number of reaction parameters, such as catalyst, ligand, solvent, and temperature, to identify the optimal conditions for a given transformation. nih.govresearchgate.net Combining these high-throughput techniques with in-situ spectroscopic monitoring would provide a powerful platform for the rapid development of efficient and robust synthetic methods for this compound derivatives.

Application in Supramolecular Assembly and Nanomaterials

The unique bifunctional nature of this compound makes it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. The rigid aryl-ethynyl backbone can be incorporated into polymers and oligomers with interesting photophysical and electronic properties, while the chloromethyl group provides a handle for post-polymerization functionalization or for directing self-assembly processes.

Poly(phenylene ethynylene)s (PPEs), which can be synthesized via the polymerization of monomers like this compound, are a class of conjugated polymers with applications in organic electronics and sensing. nih.gov The properties of these polymers can be tuned by the introduction of different functional groups. The chloromethyl group in the polymer backbone can be converted to a variety of other functional groups, allowing for the creation of a diverse range of functional materials.

In the realm of supramolecular chemistry, the directional and specific interactions of the functional groups on this compound derivatives can be exploited to create well-defined, self-assembled structures. researchgate.netnih.gov For example, the chloromethyl group could be used to introduce hydrogen bonding motifs or metal-coordinating ligands, which can then drive the self-assembly of the molecules into higher-order structures such as nanofibers, vesicles, or liquid crystals. nih.gov These self-assembled nanomaterials could find applications in areas such as drug delivery, bioimaging, and catalysis. mdpi.comnih.govmdpi.com

Addressing Challenges and Identifying Opportunities in Synthetic Methodologies

While this compound is a valuable synthetic intermediate, its bifunctional nature also presents certain challenges in synthetic methodologies. The primary challenge lies in achieving selective functionalization of one reactive site in the presence of the other. For instance, the conditions used for a Sonogashira coupling at the ethynyl group must be compatible with the potentially reactive chloromethyl group, and vice versa.

Developing orthogonal protection-deprotection strategies and chemoselective reaction conditions is a key area of future research. This would allow for the sequential and controlled modification of the two functional groups, opening up synthetic routes to more complex and highly functionalized molecules.

Another challenge is the potential for side reactions, such as the polymerization of the ethynyl group or nucleophilic substitution at the chloromethyl group under undesired conditions. Careful optimization of reaction parameters is crucial to minimize these side reactions and maximize the yield of the desired product.

Despite these challenges, the dual reactivity of this compound also presents significant opportunities. The ability to perform two distinct and sequential chemical transformations on a single molecule allows for the rapid construction of molecular complexity. This makes it an ideal scaffold for the development of new synthetic methodologies, such as tandem or one-pot multi-component reactions, which can significantly improve the efficiency of organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Chloromethyl)-4-ethynylbenzene in a laboratory setting?

- Methodological Answer : The compound can be synthesized via iron-catalyzed cross-coupling reactions between non-activated alkyl halides and terminal alkynes under phosphine-free conditions. For example, coupling 4-chlorobenzyl chloride with acetylene derivatives in the presence of anhydrous potassium carbonate as a base (refluxed in ethanol for 6–8 hours) yields the target compound. Reaction completion is monitored via TLC or GC-MS, followed by precipitation in cold water and recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Use anhydrous solvents (e.g., THF, DMF) during reactions. Safety protocols include working in a fume hood with PPE (gloves, goggles) due to its potential toxicity. Stabilizers like TBC (tert-butylcatechol) are recommended to prevent polymerization during storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the ethynyl ( ppm) and chloromethyl ( ppm) groups.

- IR : The C≡C stretch (~2100 cm) and C-Cl stretch (~650 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (m/z 136.58 for [M]) .

Advanced Research Questions

Q. What are the key considerations for utilizing this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

- Methodological Answer : Optimize reaction conditions using Cu(I) catalysts (e.g., CuBr with TBTA ligand) in polar aprotic solvents (e.g., DMSO). Maintain a 1:1 molar ratio of azide to alkyne at 25–50°C. Purity the product via column chromatography (silica gel, hexane/ethyl acetate). The chloromethyl group enhances regioselectivity in triazole formation, critical for drug conjugate synthesis .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Key parameters include:

- Electrophilicity Index : Predicts susceptibility to nucleophilic attack.

- HOMO-LUMO Gaps : Correlate with reactivity in Suzuki-Miyaura couplings.

Software tools like Gaussian or ORCA validate experimental outcomes .

Q. How do substituent effects (e.g., chloro vs. bromo analogs) influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Chloro derivatives exhibit slower SN2 kinetics compared to bromo analogs due to weaker C-Cl bond polarization. Kinetic studies (using NaI/acetone) show a 3x slower rate for chloro vs. bromo derivatives. Steric effects are minimal, but electronic factors dominate, as shown by Hammett plots .

Q. What strategies resolve discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water) to detect impurities.

- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation.

- Replication : Vary catalyst loading (e.g., 1–5 mol% FeCl) and solvent polarity (DMF vs. THF) to identify optimal conditions .

Key Research Applications

- Medicinal Chemistry : Serves as a click chemistry building block for triazole-based drug candidates .

- Materials Science : Used in polymer cross-linking and conductive polymer synthesis via Sonogashira couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.